2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Structure and Synthesis:
This compound features a 1,2,4-triazole core substituted at position 4 with a 3,4-dimethylphenyl group and at position 3 with a sulfanylacetic acid moiety. Its synthesis typically involves S-alkylation of the triazole-3-thiol precursor with halogenated acetic acid derivatives under basic conditions, as exemplified in analogous syntheses ().
Properties
IUPAC Name |
2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-3-4-10(5-9(8)2)15-7-13-14-12(15)18-6-11(16)17/h3-5,7H,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBVSMCHVMTEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.
Introduction of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group acts as a nucleophilic site, facilitating reactions with electrophiles such as alkyl halides or epoxides. For example:
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Alkylation : Reacting with 2-bromo-1-phenylethanone in dimethylformamide (DMF) under alkaline conditions (Cs₂CO₃) yields S-alkylated derivatives. This reaction mirrors methods used for structurally similar triazole-thiols, achieving ~61% yield under optimized conditions .
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Acylation : Interaction with acyl chlorides (e.g., acetyl chloride) in ethanol forms thioester derivatives, though this requires careful pH control to avoid decomposition.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | 2-Bromo-1-phenylethanone, Cs₂CO₃, DMF | S-Alkylated derivative | 61 | |
| Acylation | Acetyl chloride, ethanol, RT | Thioester | ~50* |
*Estimated from analogous reactions in .
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions:
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H₂O₂-mediated oxidation : Treatment with 30% hydrogen peroxide in acetic acid at 60°C for 4 hours produces the sulfoxide, while prolonged heating (8 hours) yields the sulfone.
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KMnO₄ oxidation : In acidic media, the sulfanyl group is oxidized to a sulfonic acid (–SO₃H), though this pathway is less commonly utilized due to side reactions involving the triazole ring .
Reactivity of the Triazole Ring
The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry:
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Nitrogen alkylation : Reacting with methyl iodide in acetone selectively alkylates the N1 position of the triazole, confirmed by NMR studies .
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Metal coordination : The triazole’s nitrogen atoms form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), as demonstrated by shifts in IR spectra (νN–N at 1,250 cm⁻¹ → 1,210 cm⁻¹ upon coordination).
Acetic Acid Moieties in Salt Formation
The carboxylic acid group enables salt formation with bases:
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Sodium salt synthesis : Treatment with NaOH in aqueous ethanol produces the water-soluble sodium salt, useful for biological assays .
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Amide formation : Coupling with amines (e.g., benzylamine) via EDCI/HOBt-mediated reactions generates amide derivatives, though yields are moderate (~45%) due to steric hindrance.
Thermal and pH-Dependent Stability
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Thermal decomposition : TGA analysis shows decomposition onset at 220°C, primarily involving the sulfanyl and triazole groups.
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pH sensitivity : The compound remains stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, degrading into 3,4-dimethylphenyltriazole and thioacetic acid .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound Modifications | Key Reactivity Differences |
|---|---|
| Replacement of –CH₃ with –OCH₃ on phenyl | Enhanced electrophilic substitution at the triazole ring |
| Substitution of acetic acid with acetamide | Reduced solubility but improved thermal stability |
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure incorporates a triazole ring, which is known for its biological activity. Research has indicated several potential applications:
- Antimicrobial Activity :
- Antifungal Properties :
- Anti-inflammatory Effects :
Agricultural Applications
The compound may also hold promise in agricultural chemistry:
- Pesticidal Activity :
- Plant Growth Regulation :
Case Studies and Research Findings
Several studies have documented the applications of similar compounds:
- Study on Antimicrobial Efficacy : A study published in ResearchGate highlighted the synthesis and evaluation of various 1,2,4-triazole derivatives for their antimicrobial activity against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting a pathway for developing new antimicrobial agents based on this scaffold .
- Fungicidal Activity Assessment : In another study focused on agricultural applications, researchers evaluated the fungicidal properties of triazole-based compounds against common crop pathogens. The results demonstrated effective control over fungal growth, supporting the potential use of these compounds in crop protection strategies .
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the dimethylphenyl group can enhance binding affinity through hydrophobic interactions. The sulfanylacetic acid moiety may participate in covalent bonding or act as a chelating agent.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula : C₁₄H₁₅N₃O₂S.
- The 3,4-dimethylphenyl substituent contributes to lipophilicity, influencing membrane permeability.
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key analogs and their substituent-driven differences:
Key Observations :
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases logP compared to analogs with polar substituents (e.g., methoxy or sulfamoyl groups).
- Solubility : Sulfamoyl () and methoxy () groups improve aqueous solubility, whereas the dimethylphenyl group may limit it.
Biological Activity
2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 923770-48-3) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄OS with a molecular weight of approximately 342.43 g/mol. The compound features a triazole ring linked to a sulfanyl group and an acetic acid moiety.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated for their efficacy against various bacterial strains. In one study, derivatives demonstrated varying degrees of activity against Staphylococcus aureus and Escherichia coli, suggesting potential as broad-spectrum antimicrobial agents .
Antifungal Activity
Triazoles are well-known antifungal agents. The compound has been implicated in studies assessing its antifungal activity against Candida albicans and other fungi. The mechanism often involves the inhibition of ergosterol synthesis, which is critical for fungal cell membrane integrity. Comparative studies indicate that similar triazole compounds have shown effective inhibition rates comparable to established antifungal drugs like fluconazole .
Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention in recent years. In vitro studies indicate that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC₅₀ values in the low micromolar range against human colon cancer cells (HCT116), indicating promising activity for further development in cancer therapy .
Anti-inflammatory Effects
Some studies have suggested that triazole compounds may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. The exact pathways remain under investigation but may involve modulation of the NF-kB signaling pathway .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinically isolated strains. The results indicated that compounds with similar structural features to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against E. coli and S. aureus.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 16 | 32 |
| Compound B | 8 | 16 |
| This compound | 32 | 64 |
Study 2: Anticancer Screening
In another study focused on anticancer properties, a series of triazole derivatives were tested against HCT116 cells. The findings revealed that one derivative exhibited an IC₅₀ value of 5 µM compared to doxorubicin's IC₅₀ value of 0.5 µM.
| Compound | IC₅₀ (µM) |
|---|---|
| Doxorubicin | 0.5 |
| Compound A | 10 |
| This compound | 5 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React thiosemicarbazide derivatives with sodium hydroxide under reflux, followed by neutralization with HCl to precipitate the product (similar to the synthesis of [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid in ).
- Route 2 : Use substituted benzaldehyde derivatives in ethanol with glacial acetic acid as a catalyst, refluxing for 4 hours (adapted from ).
- Critical Parameters :
- Reflux time (2–4 hours), solvent polarity (ethanol vs. aqueous systems), and molar ratios (1:1 for reactants) significantly affect yield .
- Neutralization pH (5–6) is crucial for precipitation efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : Confirm the triazole ring substitution pattern (δ 8.1–8.5 ppm for aromatic protons) and acetic acid moiety (δ 3.8–4.2 ppm for -SCH2COO-) .
- HPLC : Use C18 columns (e.g., Purospher® STAR) with acetonitrile/water gradients (70:30 to 90:10) for purity analysis, as described for structurally related triazoles .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions, with m/z matching theoretical molecular weight .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC peak area reduction .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C for triazole derivatives, as in ) .
Advanced Research Questions
Q. How can contradictions in reaction yields between synthetic methods be resolved?
- Analysis :
- Compare solvent systems (e.g., ethanol vs. aqueous NaOH in vs. 5). Polar aprotic solvents may enhance nucleophilic substitution at the triazole sulfur .
- Use DoE (Design of Experiments) to optimize variables (temperature, catalyst concentration) and identify critical factors via ANOVA .
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and sulfanyl group nucleophilicity .
- Molecular Docking : Screen against biological targets (e.g., microbial enzymes) to rationalize antimicrobial activity observed in triazole analogs .
Q. What mechanistic insights explain the formation of the triazole ring during synthesis?
- Mechanism :
- Cyclocondensation of thiosemicarbazides with carbonyl compounds proceeds via nucleophilic attack at the thiocarbonyl group, forming the triazole core. Substituent steric effects (e.g., 3,4-dimethylphenyl) influence ring closure kinetics .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?
- SAR Strategies :
- Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to improve microbial inhibition (observed in related 1,2,4-triazole derivatives in ).
- Modify the acetic acid side chain to esters or amides for better membrane permeability .
Q. What experimental design principles ensure reproducibility in multi-step syntheses?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
